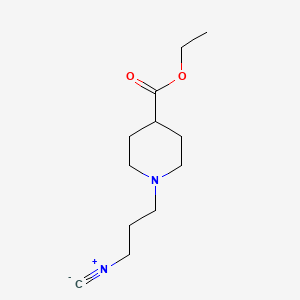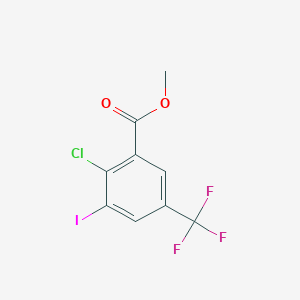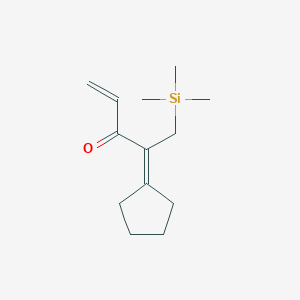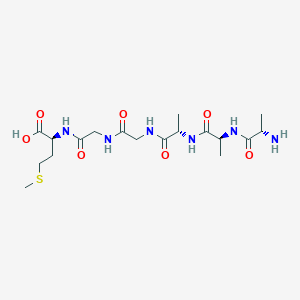![molecular formula C10H27InSi3 B12570216 Indium, [tris(trimethylsilyl)methyl]- CAS No. 562069-97-0](/img/structure/B12570216.png)
Indium, [tris(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium, [tris(trimethylsilyl)methyl]- is a compound that features indium bonded to three [tris(trimethylsilyl)methyl] groups. This compound is notable for its unique structure and properties, which make it valuable in various chemical applications. The presence of the [tris(trimethylsilyl)methyl] groups imparts significant steric bulk and stability to the indium center, influencing its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Indium, [tris(trimethylsilyl)methyl]- can be synthesized through the reaction of indium trichloride with [tris(trimethylsilyl)methyl] lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
InCl3+3LiCH2Si(CH3)3→In[CH2Si(CH3)3]3+3LiCl
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for Indium, [tris(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The key considerations include maintaining an inert atmosphere, using high-purity reagents, and employing efficient purification techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Indium, [tris(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Reduction Reactions: The compound can act as a reducing agent, particularly in radical-based reductions.
Substitution Reactions: It can participate in substitution reactions where the [tris(trimethylsilyl)methyl] groups are replaced by other ligands.
Complexation Reactions: The indium center can form complexes with other molecules, influencing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with Indium, [tris(trimethylsilyl)methyl]- include halides, organometallic reagents, and various solvents like THF and toluene. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Indium, [tris(trimethylsilyl)methyl]- depend on the specific reaction type. For example, in reduction reactions, the compound can yield reduced organic substrates, while in substitution reactions, new indium complexes with different ligands are formed .
Aplicaciones Científicas De Investigación
Indium, [tris(trimethylsilyl)methyl]- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for radical reductions and hydrosilylation reactions.
Material Science: The compound is employed in the synthesis of advanced materials, including indium phosphide, which is used in semiconductors.
Catalysis: It serves as a catalyst in various chemical reactions, leveraging its unique reactivity and stability.
Polymer Chemistry: The compound is involved in polymerization processes, particularly in the formation of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism by which Indium, [tris(trimethylsilyl)methyl]- exerts its effects involves the generation of reactive intermediates, such as radicals or anions, depending on the reaction conditions. These intermediates facilitate various chemical transformations, including reductions and substitutions. The [tris(trimethylsilyl)methyl] groups provide steric protection to the indium center, enhancing its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(Trimethylsilyl)methyllithium: This compound is similar in that it contains the [tris(trimethylsilyl)methyl] group, but it is bonded to lithium instead of indium.
Tris(trimethylsilyl)silane: Another related compound, where the central atom is silicon instead of indium.
Uniqueness
Indium, [tris(trimethylsilyl)methyl]- is unique due to the presence of the indium center, which imparts distinct reactivity and stability compared to similar compounds with lithium or silicon. This uniqueness makes it valuable in specific applications, such as the synthesis of indium-based materials and catalysis .
Propiedades
Número CAS |
562069-97-0 |
|---|---|
Fórmula molecular |
C10H27InSi3 |
Peso molecular |
346.39 g/mol |
InChI |
InChI=1S/C10H27Si3.In/c1-11(2,3)10(12(4,5)6)13(7,8)9;/h1-9H3; |
Clave InChI |
CEQZDIPPOUHPPX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)

![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)



![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
